molecular formula C18H17N3O2 B5543258 1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one

1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one

Cat. No. B5543258
M. Wt: 307.3 g/mol
InChI Key: LZKPYDVTEDKLHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one involves nucleophilic substitution reactions and other organic synthesis techniques. For instance, Dyachenko et al. (2014) described the synthesis of new naphthostyryl derivatives through nucleophilic substitution, which could relate to the synthesis pathway of our target compound by analogy (Dyachenko, Kashner, & Samusenko, 2014).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction (XRD) and spectroscopic methods. For example, Dyachenko et al. (2014) employed XRD to study the structure of a similar compound (Dyachenko et al., 2014). Such analyses provide insight into the arrangement of atoms within the molecule, critical for understanding its chemical behavior.

Scientific Research Applications

Corrosion Inhibition

One study focused on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles, demonstrating their effectiveness in protecting mild steel in sulphuric acid environments. This implies potential applications in industrial settings where corrosion resistance is critical (P. Ammal, M. Prajila, A. Joseph, 2018).

Anticancer Activity

Another area of application is in the development of anticancer therapeutics. A study synthesized and evaluated a new series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles for their anticancer activities, identifying several compounds as potential leads for novel chemotherapeutics (P. Wang et al., 2012).

Synthetic Methodology

Research into effective methods for synthesizing related compounds, such as 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, highlights the utility of these compounds in organic synthesis and the development of new pharmaceuticals (V. Tkachuk et al., 2020).

Molecular Aggregation and Photoluminescence

The study of solvent effects on molecular aggregation in derivatives containing the 1,3,4-oxadiazole moiety revealed insights into their photophysical properties, suggesting applications in materials science, particularly in the development of luminescent materials (A. Matwijczuk et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Oxadiazoles have been utilized in various applications, including as pharmaceutical compounds , but the specific activities would depend on the exact structure and substituents of the compound.

properties

IUPAC Name

1-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11(2)9-16-19-15(20-23-16)10-21-14-8-4-6-12-5-3-7-13(17(12)14)18(21)22/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKPYDVTEDKLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one

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